This compound falls under the category of synthetic steroids and is particularly noted for its progestational activity. It is often classified within the broader group of steroid hormones due to its structural similarity to natural hormones like progesterone. The specific stereochemical configuration at the 9 and 10 positions (9beta and 10alpha) is crucial for its biological activity .
The synthesis of Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-methyl-, (9beta,10alpha)- involves several key steps:
Industrial methods for synthesizing this compound focus on optimizing reaction conditions to enhance yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and ensure product quality .
The molecular structure of Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-methyl-, (9beta,10alpha)- can be described as follows:
Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-methyl-, (9beta,10alpha)- can participate in various chemical reactions:
Common reagents used in these reactions include sulfuric acid for deprotection steps and alkaline solutions for rearrangements . The major products formed depend on specific reaction conditions applied during synthesis.
The mechanism of action for Pregna-4,6-diene-3,20-dione involves its interaction with progesterone receptors in target tissues:
Research indicates that this compound can exert significant biological effects depending on the route of administration and dosage used in experimental settings .
The physical and chemical properties of Pregna-4,6-diene-3,20-dione are as follows:
These properties are essential for determining the compound's behavior in biological systems as well as its handling during synthesis and application .
Pregna-4,6-diene-3,20-dione has diverse applications across various fields:
The compound's ability to mimic natural hormones makes it valuable in both therapeutic contexts and scientific research settings .
The development of 17α-acetoxy-6-methylpregna-4,6-diene-3,20-dione (megestrol acetate) represents a transformative advancement in mid-20th century steroid chemistry. This compound emerged from systematic efforts to enhance the pharmacokinetic stability of progesterone analogs through strategic structural modifications. The foundational breakthrough occurred in 1956 with the synthesis of 6-methylpregnane derivatives, which demonstrated superior oral bioavailability compared to natural progesterone [5]. By 1959, researchers at British Drug Houses Ltd. achieved the critical dehydrogenation step, introducing the Δ⁴,⁶-diene system that significantly amplified progestational potency [5]. This innovation culminated in the 1960 publication detailing 6-methyl-4,6-dienes as a novel class of steroidal therapeutics [5]. The compound was subsequently designated as BDH-1298 during clinical evaluation, where it demonstrated potent antiovulatory effects in human trials by 1963 [5]. This timeline illustrates a deliberate progression from empirical modification to targeted drug design:
Table 1: Key Milestones in 6-Methylpregnadiene Development
Year | Discovery | Significance |
---|---|---|
1956 | 6-Methylpregnane derivatives | First demonstration of 6α-methyl substitution enhancing oral activity |
1959 | 6α-Methyl-17α-acetoxyprogesterone | Established metabolic stability of 6-methylation |
1960 | 17α-Acetoxy-6-methylpregna-4,6-diene-3,20-dione | Introduction of Δ⁴,⁶-diene system boosting potency 10-fold |
1963 | Clinical validation (BDH-1298) | Confirmed progestational efficacy in humans |
Concurrently, parallel research on 6-formyl, 6-hydroxymethyl, and 6-methylene steroid derivatives (1963) expanded the understanding of C6 modifications, though the 6-methyl-Δ⁴,⁶-diene configuration proved most clinically viable [5]. These discoveries catalyzed the development of related compounds, including 6-chloro derivatives like cyproterone acetate (1961), which incorporated 1,2α-methylene bridging for antiandrogenic activity [3] [7].
The intellectual property history of 6-methylpregnadiene derivatives reflects intense industrial competition during the 1950s-1960s. US Patent 2891079A (filed 1959) established core claims for 6-methyl-4,6-pregnadiene-3,20-dione and its 17α-acyloxy derivatives, explicitly covering:
R = H, CH₃COO-, C₂H₅COO-, C₃H₇COO-, C₄H₉COO-, C₅H₁₁COO-
The patent detailed optimized synthesis via aluminum isopropoxide-mediated Oppenauer oxidation of 6-methylpregna-4,6-dien-17α-ol-3,20-dione intermediates . This methodology achieved yields >85% by employing toluene reflux and avoided over-oxidation byproducts common with chromium-based oxidants.
Subsequent patent US3356573A (1967) expanded protection to crystalline polymorphs and pharmaceutical formulations, claiming:
Table 2: Key Patents for 6-Methylpregnadiene Derivatives
Patent | Priority Date | Assignee | Key Claims | Chemical Scope |
---|---|---|---|---|
US2891079A | 1959-01-20 | Syntex S.A. | Base compound: 6-methyl-Δ⁴,⁶-pregnadien-3,20-dione | R=H, C₁-C₆ acyl at C17 |
US3356573A | 1959-10-26 | British Drug Houses | Formulations and crystalline forms | Specifically R=CH₃COO- (megestrol acetate) |
DE1189991 | 1962-05-10 | Schering AG | 6-Chloro-1,2α-methylenepregna-4,6-diene derivatives | Cyproterone acetate variants |
Notably, Schering AG's DE1189991 (1962) protected 6-chloro-1,2α-methylenepregna-4,6-diene-3,20-dione 17α-acetate (cyproterone acetate), introducing structural elements that shifted activity toward androgen antagonism [7]. This patent landscape reveals distinct therapeutic specialization: Syntex prioritized progestational enhancement, while Schering pursued antiandrogenic modifications.
The nomenclature of pregnadiene steroids has evolved from fragmented trivial systems to standardized IUPAC descriptors. Early literature referred to 17α-acetoxy-6-methylpregna-4,6-diene-3,20-dione as "BDH-1298" or "megestrol acetate" – the latter persisting in pharmacological contexts despite its ambiguity regarding double-bond position [5]. The compound’s systematic name specifies:
(8R,9S,10R,13S,14S,17R)-17-acetyl-6-(hydroxymethyl)-10,13-dimethyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate
This reflects strict stereochemical descriptors at chiral centers C8, C9, C10, C13, C14, and C17 [6].
Cyproterone acetate exemplifies greater complexity with its cyclopropyl fusion. Its earliest designation "1,2α-methylene-6-chloro-pregna-4,6-diene-3,20-dione 17α-acetate" was superseded by:
(1β,2β)-17-(acetyloxy)-6-chloro-1,2-dihydro-3'H-cyclopropa[1,2]pregna-1,4,6-triene-3,20-dione
The current IUPAC name prioritizes the cyclopropa[1,2]phenanthrene system and specifies hydrogenation states across all rings [3] [7].
Table 3: Evolution of Nomenclature for Key Derivatives
Compound | Trivial/Pharmaceutical Names | Systematic IUPAC Name | Notable Features |
---|---|---|---|
Progesterone derivative | 6-Dehydroprogesterone | Pregna-4,6-diene-3,20-dione | Δ⁴,⁶ unsaturation without methyl substitution |
6-Methyl variant | Megestrol acetate, BDH-1298 | (8R,9S,10R,13S,14S,17R)-17-acetyl-6-methyl-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate | Specifies R/S configuration at 7 chiral centers |
6-Chloro-1,2α-methylene variant | Cyproterone acetate, Androcur | (1R,3aS,3bR,7aR,8aS,8bS,8cS,10aS)-1-acetyl-5-chloro-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,7,7a,8,8a,8b,8c,9,10,10a-tetradecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate | Describes fused cyclopropane ring system |
This progression demonstrates chemistry’s shift toward unambiguous stereochemical specification. While CAS Registry Numbers (e.g., 1867-41-0 for 17α-acetoxy-6-hydroxymethylpregna-4,6-diene-3,20-dione) resolve identifier conflicts [4], IUPAC names remain essential for structural precision in research literature.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1